Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Brand Name:
Vulcanchem
CAS No.:
103772-12-9
VCID:
VC20840667
InChI:
InChI=1S/C15H11F3N2O5/c1-2-25-15(22)7-5-19(6-3-4-6)12-8(14(7)21)13(20(23)24)11(18)9(16)10(12)17/h5-6H,2-4H2,1H3
SMILES:
CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)F)F)[N+](=O)[O-])C3CC3
Molecular Formula:
C15H11F3N2O5
Molecular Weight:
356.25 g/mol
Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS No.: 103772-12-9
Cat. No.: VC20840667
Molecular Formula: C15H11F3N2O5
Molecular Weight: 356.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103772-12-9 |
|---|---|
| Molecular Formula | C15H11F3N2O5 |
| Molecular Weight | 356.25 g/mol |
| IUPAC Name | ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C15H11F3N2O5/c1-2-25-15(22)7-5-19(6-3-4-6)12-8(14(7)21)13(20(23)24)11(18)9(16)10(12)17/h5-6H,2-4H2,1H3 |
| Standard InChI Key | PRNXYRWUZSNSFK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)F)F)[N+](=O)[O-])C3CC3 |
| Canonical SMILES | CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)F)F)[N+](=O)[O-])C3CC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator